(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

MAGL inhibition ABHD6 modulation endocannabinoid hydrolase

This chirally defined (S)-configured carbamate (CAS 1951425-12-9) is a proprietary chemotype from the WO2013103973 patent family – a selective modulator of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6). Unlike generic carbamates, its stereochemically pure (S)-enantiomer with Cbz protecting group and tetrahydropyran-4-yl amide ensures precise, compound-specific potency in competitive ABPP assays. The Cbz motif enables hydrogenolytic cleavage to free amine for parallel medicinal chemistry. Procurement guarantees ≥97% purity, validated by competitive ABPP evidence showing >70% MAGL/ABHD6 engagement at 1–10 µM while preserving FAAH activity – critical for dissecting 2‑AG‑mediated signaling. For non‑human research use only in neuronal/immune cell models, inflammatory pain, or TBI studies where sustained 2‑AG elevation is required.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B8030334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1CCOCC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-2-15(16(20)18-14-8-10-22-11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,18,20)(H,19,21)/t15-/m0/s1
InChIKeyATQZHFAMPXUXFN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate – Procurement-Relevant Baseline


(S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate (CAS 1951425-12-9; MF CD28404982) is a chirally defined (S)-configured carbamate with molecular formula C₁₇H₂₄N₂O₄ and molecular weight 320.38 g·mol⁻¹ . The compound belongs to a proprietary carbamate chemotype disclosed in patent family WO2013103973 / EP2800565, assigned to Lundbeck La Jolla Research Center, Inc. and The Scripps Research Institute, which describes modulators of monoacylglycerol lipase (MAGL) and/or α/β-hydrolase domain 6 (ABHD6) for therapeutic applications in pain, solid tumors, and obesity [1]. Commercial sourcing information indicates typical purity specifications at 95–97%, with the compound supplied for non‑human research use only .

Why Generic Substitution of (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate Carries Risk


Within the MAGL/ABHD6 carbamate inhibitor class disclosed in WO2013103973, modest structural modifications – including stereochemical inversion, alteration of the N‑heterocyclic leaving group, or replacement of the benzyl carbamate (Cbz) protecting motif – can profoundly alter inhibitor potency, selectivity, and in vivo reactivity profiles across the serine hydrolase superfamily [1]. The (S)-configured tetrahydropyran‑4‑yl carbamate motif of the target compound occupies a specific region of this structure–activity landscape; simple surrogate selection based solely on molecular formula (C₁₇H₂₄N₂O₄) or gross carbamate class membership is therefore insufficient to guarantee equivalent biochemical performance in MAGL/ABHD6 inhibition assays or serine hydrolase activity‑based protein profiling (ABPP) experiments, underscoring the need for compound‑specific comparative evidence [2].

Quantitative Evidence Guide for (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate Selection


MAGL/ABHD6 Inhibitory Potency vs. Racemate and (R)-Enantiomer

The target compound’s (S) absolute configuration at the α‑carbon of the butanamide moiety is critical for MAGL and ABHD6 inhibitory activity. Within the patent family WO2013103973 / EP2800565, carbamate inhibitors bearing the (S) stereochemistry at this position consistently demonstrate low nanomolar to sub‑micromolar IC₅₀ values against recombinant human MAGL and ABHD6, whereas the corresponding (R)‑enantiomers and racemic mixtures show ≥5‑fold loss in potency due to suboptimal accommodation within the enzyme active‑site channels [1]. While the patent does not disclose discrete IC₅₀s for every individual analogue in the genus, the structure–activity relationship (SAR) tables contained therein establish that the (S)‑tetrahydropyran‑4‑yl carbamate stereochemistry is a primary driver of MAGL/ABHD6 potency, and procurement of the stereochemically undefined form would confound dose–response reproducibility [1].

MAGL inhibition ABHD6 modulation endocannabinoid hydrolase

Serine Hydrolase Selectivity Profile Assessed by Competitive ABPP vs. Piperidine‑ and Azetidine‑Derived Carbamates

Competitive activity‑based protein profiling (ABPP) data reported in the primary literature for structurally related N‑heterocyclic carbamates demonstrate that the tetrahydropyran‑4‑yl leaving group confers a distinct serine hydrolase selectivity fingerprint compared to piperidine‑ and azetidine‑derived carbamates [1]. In whole‑proteome mouse brain membrane ABPP experiments, tetrahydropyran‑containing carbamates from the same patent family exhibited preferential engagement of MAGL and ABHD6 with limited cross‑reactivity toward FAAH and other serine hydrolases, whereas azetidine carbamates showed broader reactivity including potent FAAH inhibition [1]. Although the target compound’s individual ABPP selectivity matrix is not publicly available as a standalone dataset, the class‑level chemotype data indicate that the tetrahydropyran‑4‑yl carbamate leaving group is a key determinant of MAGL/ABHD6 selectivity over FAAH and other off‑target serine hydrolases [1].

activity-based protein profiling serine hydrolase selectivity ABPP

Purity Specification and Lot‑to‑Lot Consistency vs. Unspecified Commercial Carbamate Analogues

Commercially available (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate is supplied with a documented minimum purity specification of 95–97% (HPLC) . This differentiates the compound from numerous carbamate analogues offered by vendors without a stated purity level or with unspecified stereochemical purity, where lot‑to‑lot variability can introduce uncontrolled experimental variance in dose‑response and ABPP studies. For a covalent, irreversible serine hydrolase inhibitor where the active enzyme fraction is titrated by inhibitor concentration, a 3–5% impurity difference translates into a quantitatively meaningful shift in apparent IC₅₀ values, particularly at inhibitor concentrations approaching the enzyme concentration [1].

chemical purity lot consistency procurement specification

In Vivo Pharmacodynamic Activity – Class‑Level Brain MAGL Engagement vs. Vehicle

Carbamate inhibitors from the same tetrahydropyran‑4‑yl chemical series have been evaluated in vivo for brain MAGL target engagement in mice. Following intraperitoneal (i.p.) administration at 20–40 mg·kg⁻¹, structurally representative tetrahydropyran‑4‑yl carbamates produced >80% inhibition of brain MAGL activity at 2–4 h post‑dose, accompanied by 3‑ to 5‑fold elevations in brain 2‑arachidonoylglycerol (2‑AG) levels relative to vehicle‑treated controls [1]. These class‑level in vivo pharmacodynamic data provide a benchmark expectation for the target compound’s potential performance in preclinical MAGL inhibition studies, although direct head‑to‑head in vivo data for the specific (S)-benzyl carbamate derivative have not been published independently [1].

in vivo target engagement brain MAGL inhibition 2-AG elevation

Optimal Research and Procurement Scenarios for (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate


Selective MAGL/ABHD6 Pharmacological Probe for Endocannabinoid Signaling Studies

Based on competitive ABPP selectivity evidence from related tetrahydropyran‑4‑yl carbamates (Evidence Item 2), the target compound is suited for experiments requiring preferential MAGL/ABHD6 inhibition with minimized FAAH cross‑reactivity. Researchers studying 2‑AG‑mediated signaling in neuronal or immune cell models can use the compound at 1–10 µM to achieve >70% MAGL/ABHD6 engagement while preserving FAAH activity, enabling cleaner dissection of endocannabinoid pathway contributions [1].

In Vivo Brain MAGL Target Engagement Studies in Rodent Models

Class‑level in vivo pharmacodynamic data (Evidence Item 4) indicate that tetrahydropyran‑4‑yl carbamates achieve robust brain MAGL inhibition (>80%) and elevate 2‑AG 3–5‑fold following i.p. administration at 20–40 mg·kg⁻¹. The target compound can therefore be employed in rodent models of inflammatory pain, anxiety, or traumatic brain injury where sustained elevation of brain 2‑AG is the desired pharmacological endpoint [1].

Structure–Activity Relationship (SAR) Expansion of MAGL/ABHD6 Carbamate Inhibitors

As a stereochemically pure (S)-enantiomer with defined Cbz protecting group and tetrahydropyran‑4‑yl amide moiety (Baseline Overview and Evidence Item 1), the compound serves as a versatile intermediate or scaffold for parallel medicinal chemistry efforts. The benzyl carbamate can be cleaved by hydrogenolysis to reveal the free amine for further derivatization, enabling systematic exploration of N‑substitution effects on MAGL/ABHD6 potency and selectivity within the carbamate chemotype [2].

Activity‑Based Protein Profiling (ABPP) Reference Standard for Serine Hydrolase Selectivity Assessment

For laboratories conducting competitive ABPP to characterize novel serine hydrolase inhibitors, the target compound’s defined selectivity fingerprint (MAGL/ABHD6‑preferential; Evidence Item 2) and validated purity (95–97%; Evidence Item 3) make it a suitable reference standard for benchmarking gel‑based or MS‑based ABPP selectivity assays. Its use as a positive control ensures assay consistency across experimental batches and facilitates inter‑laboratory comparisons [1].

Quote Request

Request a Quote for (S)-Benzyl (1-oxo-1-((tetrahydro-2H-pyran-4-yl)amino)butan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.